molecular formula C13H29NO3Si B1338422 Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate CAS No. 203738-69-6

Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate

Cat. No. B1338422
M. Wt: 275.46 g/mol
InChI Key: ONLZZERSZRZSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate" is a chemical species that is part of a broader class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and have a wide range of applications, including as intermediates in organic synthesis and as protecting groups for amines and alcohols .

Synthesis Analysis

The synthesis of tert-butyl carbamates can involve various strategies, including the transformation of amino protecting groups such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) into silyl carbamates . The use of tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2 has been reported for such transformations . Additionally, the synthesis of related carbamates has been achieved through reactions such as iodolactamization, which is a key step in the enantioselective synthesis of certain carbamate derivatives .

Molecular Structure Analysis

The molecular structure of carbamates can be characterized by techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, reveals a cis conformation of the urethane linkage and the formation of dimers through hydrogen bonding . Similarly, the molecular and crystal structure of other carbamate derivatives has been stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including enzymatic kinetic resolution, which can lead to the formation of optically pure enantiomers . The enzymatic process can exhibit high enantioselectivity, as demonstrated by the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using Candida antarctica lipase B (CAL-B) . Other reactions include C-H amination reactions catalyzed by dirhodium(II) to prepare oxazolidinones from carbamate precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The stability of the tert-butyldimethylsilyl group makes it a useful protecting group for hydroxyl functionalities, as it is stable under various conditions but can be removed selectively when desired . The reactivity of carbamates with electrophiles and organometallics can lead to the formation of various compounds, including N-(Boc)hydroxylamines . Furthermore, the synthesis of tert-butyl carbamates can be optimized for high yields, as demonstrated in the synthesis of an important intermediate for biologically active compounds10.

Scientific Research Applications

  • Synthetic Glycobiology

    • This compound is a versatile reagent commonly used in synthetic glycobiology .
    • It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
    • The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
  • Total Synthesis of (+)-Ambruticin

    • This compound is used as an important reagent in the total synthesis of (+)-ambruticin .
    • The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
  • Total Synthesis of (−)-Laulimalide

    • This compound is used as an important reagent in the total synthesis of (−)-laulimalide .
    • The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
  • Total Synthesis of (−)-Salinosporamide A

    • This compound is used as an important reagent in the total synthesis of (−)-salinosporamide A .
    • The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
  • Total Synthesis of (+)-Leucascandrolide A

    • This compound is used as an important reagent in the total synthesis of (+)-leucascandrolide A .
    • The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
  • Construction of the Key Tetrahydropyran Subunit in a Recent Synthesis of the Marine Natural Product (–)-Dactylodide

    • This compound is employed in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide .
    • The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
  • Bis(tert-butyldimethylsilyl) 2-[(tert-butyldimethylsilyl)amino]ethylphosphonate

    • This compound is a versatile reagent used in various chemical reactions .
    • The specific methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
  • (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL

    • This compound is an organic synthesis intermediate and pharmaceutical intermediate, which can be used in laboratory research and development processes and chemical pharmaceutical synthesis processes .
    • The specific methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
  • 2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde

    • This compound is a versatile reagent used in various chemical reactions .
    • The specific methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
  • Bis(tert-butyldimethylsilyl) 2-[(tert-butyldimethylsilyl)amino]ethylphosphonate

    • This compound is a versatile reagent used in various chemical reactions .
    • The specific methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
  • (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL

    • This compound is an organic synthesis intermediate and pharmaceutical intermediate, which can be used in laboratory research and development processes and chemical pharmaceutical synthesis processes .
    • The specific methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .
  • 2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde

    • This compound is a versatile reagent used in various chemical reactions .
    • The specific methods of application or experimental procedures and the results or outcomes obtained are not specified in the source .

properties

IUPAC Name

tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO3Si/c1-12(2,3)17-11(15)14-9-10-16-18(7,8)13(4,5)6/h9-10H2,1-8H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLZZERSZRZSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456315
Record name TERT-BUTYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ETHYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate

CAS RN

203738-69-6
Record name TERT-BUTYL 2-(TERT-BUTYLDIMETHYLSILYLOXY)ETHYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.